Cas no 1219902-53-0 (methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate)

Methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate is a specialized sulfonamide-based compound featuring a thiophene carboxylate core and a cyclopropanesulfonyl-substituted piperazine moiety. Its unique structure confers advantageous properties, including enhanced reactivity and selectivity in synthetic applications. The sulfonyl groups contribute to improved solubility and stability, making it suitable for use in pharmaceutical intermediates or agrochemical research. The cyclopropane ring may further modulate steric and electronic effects, influencing binding affinity in target interactions. This compound is particularly valuable for medicinal chemistry applications, where its functional groups enable precise modifications for drug discovery and development. High purity and well-defined synthetic pathways ensure reproducibility in research settings.
methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate structure
1219902-53-0 structure
Product name:methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate
CAS No:1219902-53-0
MF:C13H18N2O6S3
MW:394.48681974411
CID:5906586
PubChem ID:49677460

methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate
    • VU0527808-1
    • methyl 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
    • methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
    • AKOS024527175
    • methyl 3-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylthiophene-2-carboxylate
    • F5882-7402
    • 1219902-53-0
    • Inchi: 1S/C13H18N2O6S3/c1-21-13(16)12-11(4-9-22-12)24(19,20)15-7-5-14(6-8-15)23(17,18)10-2-3-10/h4,9-10H,2-3,5-8H2,1H3
    • InChI Key: YJPOLDIHVXFQKR-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(N1CCN(CC1)S(C1C=CSC=1C(=O)OC)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 394.03269982g/mol
  • Monoisotopic Mass: 394.03269982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 146Ų

methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5882-7402-2mg
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
2mg
$59.0 2023-09-09
Life Chemicals
F5882-7402-75mg
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
75mg
$208.0 2023-09-09
Life Chemicals
F5882-7402-1mg
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
1mg
$54.0 2023-09-09
Life Chemicals
F5882-7402-5mg
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
5mg
$69.0 2023-09-09
Life Chemicals
F5882-7402-20mg
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
20mg
$99.0 2023-09-09
Life Chemicals
F5882-7402-2μmol
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5882-7402-25mg
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
25mg
$109.0 2023-09-09
Life Chemicals
F5882-7402-5μmol
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
5μmol
$63.0 2023-09-09
Life Chemicals
F5882-7402-30mg
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
30mg
$119.0 2023-09-09
Life Chemicals
F5882-7402-3mg
methyl 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
1219902-53-0
3mg
$63.0 2023-09-09

Additional information on methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate

Methyl 3-{4-(Cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate: A Comprehensive Overview

Methyl 3-{4-(Cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate, identified by the CAS number 1219902-53-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities. The molecule consists of a thiophene ring, a piperazine moiety, and a cyclopropane sulfonyl group, all of which contribute to its versatile properties.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural element in this compound. Thiophenes are known for their stability and ability to participate in various chemical reactions, making them valuable in drug design and material science. The substitution pattern of the thiophene ring in this compound further enhances its reactivity and selectivity. Recent studies have highlighted the importance of thiophene-containing compounds in modulating pharmacokinetic properties, such as absorption and metabolism.

The piperazine moiety, another critical component of this compound, is a six-membered saturated ring containing two nitrogen atoms. Piperazines are widely used in pharmaceuticals due to their ability to form hydrogen bonds and their capacity to act as templates for bioisosteric replacements. In this compound, the piperazine ring is substituted with a cyclopropane sulfonyl group, which introduces additional electronic and steric effects. This substitution pattern has been shown to influence the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.

The cyclopropane sulfonyl group attached to the piperazine ring adds another layer of complexity to this compound's structure. Cyclopropane rings are known for their unique strain energy and reactivity, which can be harnessed to design molecules with specific biological activities. The sulfonamide group further enhances the compound's ability to interact with biological targets, such as enzymes and receptors. Recent research has demonstrated that sulfonamides can serve as effective inhibitors of various enzyme classes, including kinases and proteases.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate. Researchers have developed novel methodologies to construct the thiophene-piperazine-sulfonamide framework, leveraging modern catalytic techniques and green chemistry principles. These methods not only improve the yield and purity of the compound but also reduce the environmental impact of its production.

In terms of applications, methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate has shown potential in several areas. Its ability to modulate cellular signaling pathways makes it a candidate for anti-cancer drug development. Additionally, its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Ongoing studies are exploring its role as a building block for advanced materials with tailored functionalities.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility, solvation behavior, and interaction with biological targets. These findings are crucial for optimizing its pharmacokinetic profile and enhancing its therapeutic potential.

In conclusion, methyl 3-{4-(cyclopropanesulfonyl)piperazin-1-ylsulfonyl}thiophene-2-carboxylate represents a cutting-edge molecule with diverse applications across chemistry and pharmacology. Its intricate structure, combined with recent advancements in synthesis and computational modeling, positions it as a valuable asset in both academic research and industrial development.

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